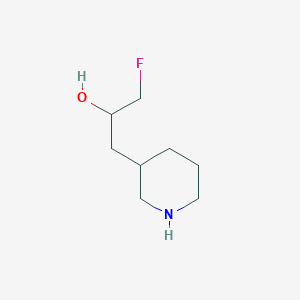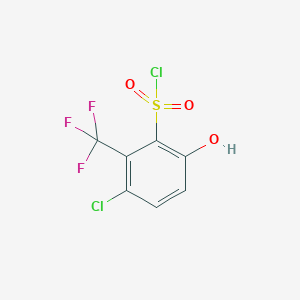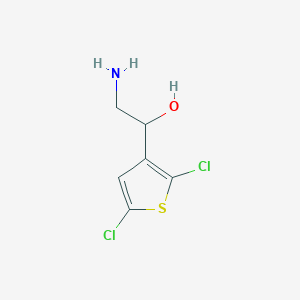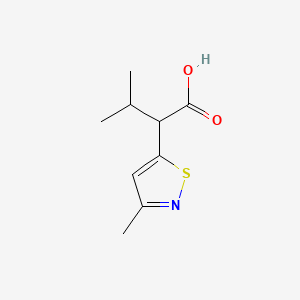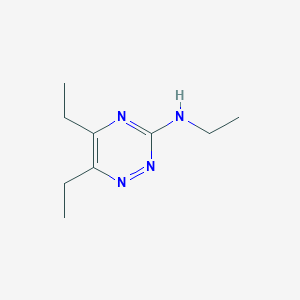
N,5,6-Triethyl-1,2,4-triazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,5,6-Triethyl-1,2,4-triazin-3-amine is a heterocyclic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, characterized by the presence of three nitrogen atoms in a six-membered ring, makes it a compound of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,5,6-Triethyl-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of aldehydes with ammonium iodide (NH4I) as the nitrogen source, catalyzed by iron (Fe) under an air atmosphere . This method is straightforward and efficient, yielding the desired triazine compound in good yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of microwave-assisted synthesis and solid-phase synthesis can be explored for industrial-scale production .
化学反応の分析
Types of Reactions: N,5,6-Triethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the triazine ring.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, where electrophiles add to the nitrogen atoms.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions.
Electrophilic Addition: Electrophiles such as halogens and acids can be used under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted triazines, while coupling reactions can produce biaryl compounds .
科学的研究の応用
N,5,6-Triethyl-1,2,4-triazin-3-amine has several scientific research applications, including:
作用機序
The mechanism of action of N,5,6-Triethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins involved in various biological processes . The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
s-Triazine: A well-known triazine with three nitrogen atoms in a six-membered ring.
Heptazine: A triazine derivative with an unusual conjugated structure.
Cyanuric Chloride: A triazine used in the production of reactive dyes.
Uniqueness: N,5,6-Triethyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
N,5,6-triethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C9H16N4/c1-4-7-8(5-2)12-13-9(11-7)10-6-3/h4-6H2,1-3H3,(H,10,11,13) |
InChIキー |
SVCHCAYETKIAME-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=NC(=N1)NCC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid](/img/structure/B15274576.png)
![2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B15274579.png)
amine](/img/structure/B15274584.png)
![2-[Amino(cyclopropyl)methyl]-4-fluorophenol](/img/structure/B15274605.png)
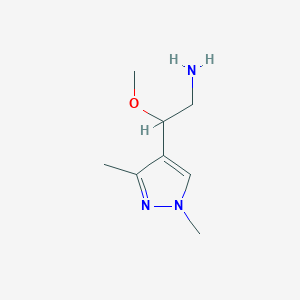
amine](/img/structure/B15274629.png)
amine](/img/structure/B15274631.png)

